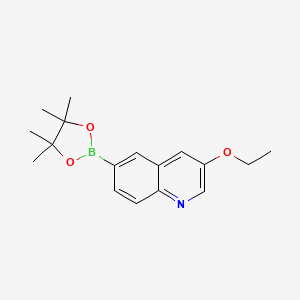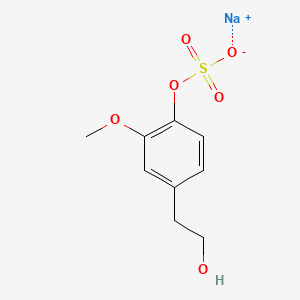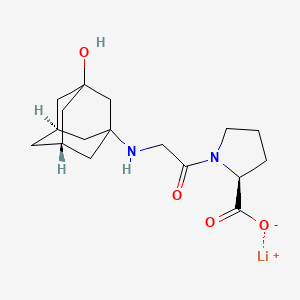![molecular formula C9H11N5O B13848284 4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial applications. The use of microwave irradiation and mechanochemical methods can be advantageous due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a cardiovascular vasodilator.
Industry: Utilized in the development of agrochemicals due to its herbicidal and antifungal activities.
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N5O |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C9H11N5O/c1-2-10-9-11-7-12-14(9)8(1)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
HQGGEOAXAXGHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=NC3=NC=NN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


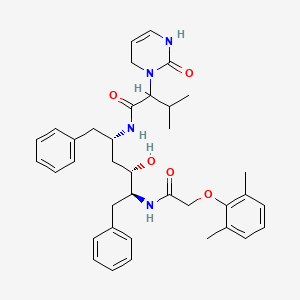
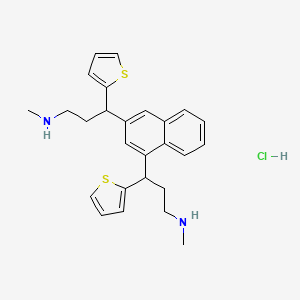
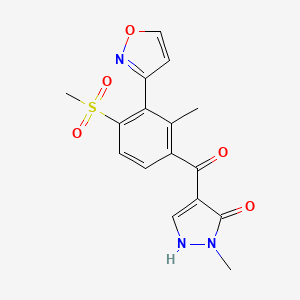

![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
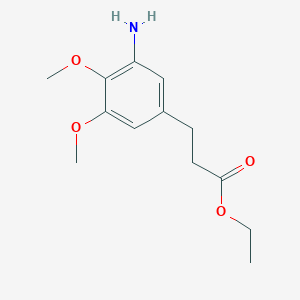


![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)

